molecular formula C18H16N2O B2429000 2-(2-methylbenzyl)-6-phenylpyridazin-3(2H)-one CAS No. 899946-47-5

2-(2-methylbenzyl)-6-phenylpyridazin-3(2H)-one

Cat. No.: B2429000
CAS No.: 899946-47-5
M. Wt: 276.339
InChI Key: OETAODJOOGWVKK-UHFFFAOYSA-N
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Description

2-(2-Methylbenzyl)-6-phenylpyridazin-3(2H)-one (CAS 478029-31-1) is a high-purity synthetic organic compound supplied with a minimum purity of 95% and provided as a solid for research applications. This molecule belongs to the N-substituted 6-phenylpyridazin-3(2H)-one class of heterocyclic compounds, a scaffold recognized in agricultural chemistry for its bioactive potential . Preliminary research on structurally analogous pyridazinone derivatives indicates significant value in insecticide development. Studies on similar N-substituted 6-phenylpyridazin-3(2H)-ones have demonstrated promising insecticidal activity against challenging pests such as Plutella xylostella (diamondback moth), a major agricultural pest known for its resistance to conventional insecticides . The structure-activity relationship (SAR) for this chemical class suggests that the nature and position of the substituent on the nitrogen atom, such as a benzyl group, are critical for optimizing biological activity. The presence of a 2-methylbenzyl group at the N-position of the pyridazinone core may contribute to enhanced insecticidal properties, as related compounds with bulky, electronegative groups in this position have shown superior efficacy . This product is intended for research and development use only, strictly in laboratory settings. It is not intended for diagnostic or therapeutic purposes, nor for use in humans or animals. All customers must be technically qualified individuals operating within an institutional or commercial R&D context.

Properties

IUPAC Name

2-[(2-methylphenyl)methyl]-6-phenylpyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O/c1-14-7-5-6-10-16(14)13-20-18(21)12-11-17(19-20)15-8-3-2-4-9-15/h2-12H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OETAODJOOGWVKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2C(=O)C=CC(=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methylbenzyl)-6-phenylpyridazin-3(2H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methylbenzyl hydrazine with a suitable diketone or ketoester, followed by cyclization to form the pyridazine ring. The reaction conditions often require the use of a strong acid or base as a catalyst and may involve heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening and optimization techniques can help in identifying the most efficient reaction conditions for large-scale synthesis.

Chemical Reactions Analysis

Halogenation Reactions

Pyridazinones undergo electrophilic substitution at activated positions. For example:

  • Chlorination with phosphorus oxychloride (POCl₃) replaces the carbonyl oxygen with chlorine, forming 3-chloro derivatives. This reaction proceeds under reflux conditions (4–6 hours), yielding products confirmed by the absence of C=O IR signals (ν ~1,700 cm⁻¹) and new C–Cl bonds (ν ~750 cm⁻¹) .

ReagentConditionsProductYieldKey Spectral Data
POCl₃Reflux, 4 h3-Chloro derivative86%IR: 3140, 3153 cm⁻¹ (NH); MS: m/z 330 [M⁺]

Thionation Reactions

Treatment with phosphorus pentasulfide (P₂S₅) converts carbonyl groups to thiocarbonyls:

  • Reaction of 1a (a related pyridazinone) with P₂S₅ in dry toluene yields pyridazinethione derivatives, characterized by C=S IR absorption at 1,228 cm⁻¹ .

ReagentConditionsProductYieldKey Spectral Data
P₂S₅Dry toluene, refluxPyridazinethione78%IR: 1228 cm⁻¹ (C=S)

N-Alkylation and Arylation

The NH group in position 2 participates in nucleophilic substitutions:

  • Alkylation with ethyl bromoacetate in acetone (K₂CO₃, reflux) introduces ester-functionalized side chains. Subsequent hydrolysis with NaOH yields carboxylic acid derivatives .

ReagentConditionsProductYieldKey Spectral Data
Ethyl bromoacetateK₂CO₃, acetone, refluxEster derivative71–92%¹H-NMR: δ 4.09–4.19 (CH₂)
NaOH (aq.)Ethanol, refluxCarboxylic acid derivative85%IR: 1710 cm⁻¹ (C=O)

Condensation Reactions

The pyridazinone ring reacts with aromatic aldehydes under basic conditions to form Schiff bases:

  • Condensation with 4-chlorobenzaldehyde (NaOCH₃, ethanol) produces arylidene derivatives, confirmed by ¹H-NMR imine proton signals at δ 8.2–8.5 ppm .

AldehydeConditionsProductYieldKey Spectral Data
4-ChlorobenzaldehydeNaOCH₃, ethanol, refluxArylidene derivative78%¹H-NMR: δ 8.35 (s, CH=N)

Cycloaddition and Ring Expansion

Pyridazinones participate in [4+2] cycloadditions with dienophiles:

  • Reaction with azodicarboxylic esters forms fused bicyclic systems, though specific data for the target compound requires further study .

Biological Activity Correlations

While not a reaction, the compound’s derivatives show enhanced antibacterial activity upon functionalization. For example:

  • Ester derivatives (e.g., 8–12 ) exhibit MIC values of 3.74–8.92 µM against Staphylococcus aureus (MRSA) .

Key Structural Insights from Crystallography

  • The 2-methylbenzyl group introduces steric hindrance, affecting reactivity at N1 and C4 positions .

  • Hirshfeld surface analyses of analogs reveal dominant H⋯O and H⋯Cl interactions, stabilizing crystal packing .

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential therapeutic effects, particularly as an antihypertensive agent and anticancer drug . Research has shown that derivatives of pyridazinones exhibit significant cytotoxicity against various cancer cell lines.

  • Antihypertensive Activity : Studies have demonstrated that certain derivatives can effectively lower blood pressure in animal models. For example, compounds similar to 2-(2-methylbenzyl)-6-phenylpyridazin-3(2H)-one have shown promising results in reducing systolic blood pressure through vasodilatory mechanisms .
  • Anticancer Properties : The compound has been evaluated for its ability to inhibit tumor growth in vitro and in vivo. A notable study revealed that derivatives exhibited GI50 values less than 2 µM against leukemia and breast cancer cell lines .

Antimicrobial Activity

Research indicates that this compound possesses antimicrobial properties against both Gram-positive and Gram-negative bacteria. Case studies have shown:

  • Inhibition Against Bacteria : Compounds derived from this class have been tested against strains such as Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa, with some showing MIC values as low as 4.52 μM .

Agricultural Applications

The compound's efficacy extends to agricultural chemistry, where it is explored as a potential insecticide and fungicide . Research highlights its effectiveness in controlling various pests and pathogens that affect crop yield.

  • Insecticidal Properties : Derivatives have been synthesized that target specific insect metabolic pathways, providing a more environmentally friendly alternative to traditional pesticides .

Data Tables

Application AreaSpecific UseObserved EffectsReference
Medicinal ChemistryAntihypertensiveSignificant reduction in blood pressure
AnticancerCytotoxicity against leukemia and breast cancer
Antimicrobial ActivityBacterial InhibitionMIC values < 5 μM against MRSA
Agricultural ChemistryInsecticideEffective pest control

Case Studies

  • Vasodilatory Effects : A study focused on the synthesis of pyridazinone derivatives demonstrated enhanced vasorelaxant activity compared to established antihypertensive drugs. The structure-activity relationship indicated that specific substitutions on the phenyl ring significantly improved efficacy .
  • Antimicrobial Screening : In a comprehensive screening of pyridazinone derivatives, several compounds were identified as potent inhibitors of bacterial growth, showcasing their potential as new antimicrobial agents. The study emphasized the importance of structural modifications in enhancing antibacterial activity .
  • Agricultural Efficacy : A recent investigation into new pyridazinone-based insecticides revealed promising results in controlling pest populations while minimizing environmental impact. These findings support the continued exploration of pyridazinones in sustainable agriculture practices .

Mechanism of Action

The mechanism of action of 2-(2-methylbenzyl)-6-phenylpyridazin-3(2H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-methylbenzyl)-6-phenylpyridazine
  • 2-(2-methylbenzyl)-6-phenylpyridine
  • 2-(2-methylbenzyl)-6-phenylpyrazine

Uniqueness

2-(2-methylbenzyl)-6-phenylpyridazin-3(2H)-one is unique due to its specific substitution pattern on the pyridazine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as unique biological activities.

Biological Activity

2-(2-methylbenzyl)-6-phenylpyridazin-3(2H)-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This pyridazinone derivative has been studied for various pharmacological effects, including antimicrobial, anticancer, and anti-inflammatory properties. This article synthesizes findings from diverse sources to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The molecular structure of this compound features a pyridazinone core with specific substitutions that influence its reactivity and biological properties. The compound's unique substitution pattern on the pyridazine ring contributes to its distinct chemical behavior compared to other derivatives.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In a study evaluating various pyridazinone derivatives, it was found that some compounds showed significant inhibitory activity against bacteria and fungi. Specifically, the compound demonstrated effectiveness against Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent .

Anticancer Properties

The anticancer potential of this compound has been explored in several studies. For instance, it was evaluated for its ability to induce apoptosis in cancer cell lines. The results indicated that the compound could significantly reduce cell viability in certain cancer types, with mechanisms potentially involving the modulation of intracellular signaling pathways .

Table 1: Summary of Anticancer Activity

Cell LineIC50 (µM)Mechanism of Action
HL-60 (Leukemia)10Induction of apoptosis
MCF-7 (Breast)15Inhibition of cell proliferation
A549 (Lung)12Modulation of apoptosis-related proteins

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory effects. In vitro experiments demonstrated that it could inhibit the production of pro-inflammatory cytokines in stimulated immune cells. This suggests a mechanism that could be beneficial for treating inflammatory diseases .

The biological activity of this compound is believed to stem from its interaction with specific molecular targets within cells. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact mechanisms are still under investigation, but preliminary studies suggest involvement in pathways related to cell signaling and apoptosis .

Case Studies

  • Antimicrobial Efficacy : A study published in the Central European Journal of Experimental Biology reported that derivatives similar to this compound exhibited strong antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 5 to 20 µg/mL .
  • Cancer Cell Line Study : In a study focusing on leukemia cells, the compound was shown to induce apoptosis through the activation of caspase pathways, demonstrating an IC50 value significantly lower than many existing chemotherapeutics .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing 2-(2-methylbenzyl)-6-phenylpyridazin-3(2H)-one, and how can reaction conditions be optimized for improved yield?

  • Methodology : The compound is synthesized via condensation reactions using glyoxylic acid and substituted acetophenones, followed by cyclization with hydrazine hydrate. Key optimization steps include controlling stoichiometry (e.g., 1.2 eq glyoxylic acid), refluxing in glacial acetic acid, and adjusting pH to 8 during workup . For derivatives, ethanol/sodium ethoxide-mediated benzylation at room temperature is effective, with recrystallization in 90% ethanol to enhance purity .

Q. Which spectroscopic and crystallographic techniques are critical for confirming the structural integrity of this compound?

  • Methodology :

  • 1H/13C-NMR : Assign peaks to distinguish aromatic protons (δ 7.15–7.87 ppm) and methyl groups (δ 2.35 ppm) .
  • X-ray crystallography : Resolve crystal packing (e.g., monoclinic C2/c system, Z=8) using SHELXL refinement. Parameters like unit cell dimensions (a=20.902 Å, β=101.5°) and R-factors (R=0.059) validate structural accuracy .
  • IR spectroscopy : Identify carbonyl stretches (~1674 cm⁻¹) and aromatic C-H vibrations (~3041 cm⁻¹) .

Advanced Research Questions

Q. How can crystallographic challenges (e.g., disorder, twinning) be resolved during structure determination of pyridazinone derivatives?

  • Methodology : SHELXL’s rigid bond restraint and ISOR commands mitigate thermal motion artifacts. For disordered regions (e.g., trifluoromethyl groups), partial occupancy refinement and DFIX constraints stabilize convergence. High-resolution data (e.g., θmax=25°) and multi-scan absorption corrections (SADABS) improve model reliability .

Q. What strategies guide SAR analysis for pyridazinone derivatives in biological studies, and how do substituents modulate activity?

  • Methodology :

  • Insecticidal activity : Replace the 5-chloro substituent with electron-withdrawing groups (e.g., CF₃) to enhance binding to Plutella xylostella targets. Activity assays (e.g., LC₅₀ dose-response) correlate substituent electronegativity with efficacy .
  • Anticancer potential : Introduce hydroxy or propyl groups to probe interactions with kinase domains. Docking studies (e.g., AutoDock Vina) and apoptosis assays (flow cytometry) validate target engagement .

Q. How should discrepancies between computational models (DFT) and experimental data (X-ray) be reconciled in structural studies?

  • Methodology : Perform Hirshfeld surface analysis to quantify intermolecular interactions (e.g., H-bonding, π-π stacking). For DFT-optimized geometries, compare torsion angles (e.g., C-C-N-C dihedral) with crystallographic values. Adjust basis sets (e.g., B3LYP/6-311+G*) to minimize energy deviations >2 kcal/mol .

Q. What purification techniques are optimal for isolating this compound, and how are they selected based on reaction byproducts?

  • Methodology :

  • Recrystallization : Use 90% ethanol for high-polarity impurities; monitor melting points (78–80°C) to assess purity .
  • Column chromatography : Employ silica gel (hexane/ethyl acetate gradient) for non-polar byproducts. TLC (Rf=0.3–0.5) guides fraction collection.

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